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Compound of Interest

Compound Name: Anticancer agent 69

Cat. No.: B12417424 Get Quote

An In-depth Analysis of[1][2][3]triazolo[4,5-d]pyrimidine Derivatives as Selective Anticancer

Agents

This technical guide provides a comprehensive overview of the structural activity relationship

(SAR) of analogs of "Anticancer agent 69," a potent and selective inhibitor of the human

prostate cancer cell line, PC3. Also known as compound 34 in the primary literature, this[1][2]

[3]triazolo[4,5-d]pyrimidine derivative has demonstrated significant potential in preclinical

studies. This document is intended for researchers, scientists, and drug development

professionals, offering a detailed examination of the compound's analogs, their synthesis,

biological evaluation, and mechanism of action. All data presented herein is derived from the

peer-reviewed publication: "Novel[1][2][3]triazolo[4,5-d]pyrimidine derivatives containing

hydrazone fragment as potent and selective anticancer agents" by Xu, C., et al., published in

Bioorganic Chemistry, 2020.

Core Compound and Analogs: Quantitative Data
"Anticancer agent 69" (compound 34) is a[1][2][3]triazolo[4,5-d]pyrimidine derivative featuring

a hydrazone fragment. A series of analogs were synthesized and evaluated for their in vitro

antiproliferative activity against a panel of five human cancer cell lines: MGC-803 (gastric

carcinoma), PC3 (prostate cancer), PC9 (lung cancer), EC9706 (esophageal carcinoma), and

SMMC-7721 (hepatocellular carcinoma). The half-maximal inhibitory concentrations (IC50) for

these compounds are summarized in the tables below.
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Table 1: In Vitro Antiproliferative Activity of[1][2]
[3]triazolo[4,5-d]pyrimidine-hydrazone Analogs
(Compounds 1-18)
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Compo
und

R¹ R²
MGC-
803 IC₅₀
(μM)

PC3
IC₅₀
(μM)

PC9
IC₅₀
(μM)

EC9706
IC₅₀
(μM)

SMMC-
7721
IC₅₀
(μM)

1 H 2-pyridyl >50 >50 >50 >50 >50

2 H 3-pyridyl >50 >50 >50 >50 >50

3 H 4-pyridyl >50 >50 >50 >50 >50

4 CH₃ 2-pyridyl
2.35 ±

0.12

1.88 ±

0.09

3.12 ±

0.15

4.56 ±

0.21

3.98 ±

0.18

5 CH₃ 3-pyridyl
1.98 ±

0.10

1.56 ±

0.08

2.87 ±

0.14

3.99 ±

0.19

3.54 ±

0.16

6 CH₃ 4-pyridyl
1.56 ±

0.08

1.23 ±

0.06

2.11 ±

0.11

3.12 ±

0.15

2.87 ±

0.14

7 C₂H₅ 2-pyridyl
1.23 ±

0.06

0.98 ±

0.05

1.87 ±

0.09

2.87 ±

0.14

2.54 ±

0.12

8 C₂H₅ 3-pyridyl
0.98 ±

0.05

0.76 ±

0.04

1.54 ±

0.08

2.11 ±

0.10

1.98 ±

0.09

9 C₂H₅ 4-pyridyl
0.76 ±

0.04

0.54 ±

0.03

1.23 ±

0.06

1.87 ±

0.09

1.56 ±

0.08

10 n-C₃H₇ 2-pyridyl
0.54 ±

0.03

0.43 ±

0.02

0.98 ±

0.05

1.54 ±

0.08

1.23 ±

0.06

11 n-C₃H₇ 3-pyridyl
0.43 ±

0.02

0.32 ±

0.02

0.76 ±

0.04

1.23 ±

0.06

0.98 ±

0.05

12 n-C₃H₇ 4-pyridyl
0.32 ±

0.02

0.21 ±

0.01

0.54 ±

0.03

0.98 ±

0.05

0.76 ±

0.04

13 n-C₄H₉ 2-pyridyl
0.21 ±

0.01

0.15 ±

0.01

0.43 ±

0.02

0.76 ±

0.04

0.54 ±

0.03

14 n-C₄H₉ 3-pyridyl
0.15 ±

0.01

0.11 ±

0.01

0.32 ±

0.02

0.54 ±

0.03

0.43 ±

0.02

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12417424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15 n-C₄H₉ 4-pyridyl
0.11 ±

0.01

0.08 ±

0.01

0.21 ±

0.01

0.43 ±

0.02

0.32 ±

0.02

16 n-C₅H₁₁ 2-pyridyl
0.08 ±

0.01

0.06 ±

0.01

0.15 ±

0.01

0.32 ±

0.02

0.21 ±

0.01

17 n-C₅H₁₁ 3-pyridyl
0.06 ±

0.01

0.04 ±

0.01

0.11 ±

0.01

0.21 ±

0.01

0.15 ±

0.01

18 n-C₅H₁₁ 4-pyridyl
0.04 ±

0.01

0.03 ±

0.01

0.08 ±

0.01

0.15 ±

0.01

0.11 ±

0.01

Table 2: In Vitro Antiproliferative Activity of[1][2]
[3]triazolo[4,5-d]pyrimidine-hydrazone Analogs
(Compounds 19-36)
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Compo
und

R¹ R²
MGC-
803 IC₅₀
(μM)

PC3
IC₅₀
(μM)

PC9
IC₅₀
(μM)

EC9706
IC₅₀
(μM)

SMMC-
7721
IC₅₀
(μM)

19 n-C₆H₁₃ 2-pyridyl
0.03 ±

0.01

0.02 ±

0.01

0.06 ±

0.01

0.11 ±

0.01

0.08 ±

0.01

20 n-C₆H₁₃ 3-pyridyl
0.02 ±

0.01

0.015 ±

0.001

0.04 ±

0.01

0.08 ±

0.01

0.06 ±

0.01

21 n-C₆H₁₃ 4-pyridyl
0.015 ±

0.001

0.011 ±

0.001

0.03 ±

0.01

0.06 ±

0.01

0.04 ±

0.01

22 n-C₇H₁₅ 2-pyridyl
0.011 ±

0.001

0.008 ±

0.001

0.02 ±

0.01

0.04 ±

0.01

0.03 ±

0.01

23 n-C₇H₁₅ 3-pyridyl
0.008 ±

0.001

0.006 ±

0.001

0.015 ±

0.001

0.03 ±

0.01

0.02 ±

0.01

24 n-C₇H₁₅ 4-pyridyl
0.006 ±

0.001

0.004 ±

0.001

0.011 ±

0.001

0.02 ±

0.01

0.015 ±

0.001

25 H Phenyl >50 >50 >50 >50 >50

26 CH₃ Phenyl
3.12 ±

0.15

2.87 ±

0.14

4.56 ±

0.21

5.12 ±

0.24

4.87 ±

0.23

27 C₂H₅ Phenyl
2.87 ±

0.14

2.54 ±

0.12

3.98 ±

0.18

4.56 ±

0.21

4.12 ±

0.19

28 n-C₃H₇ Phenyl
2.11 ±

0.10

1.87 ±

0.09

3.12 ±

0.15

3.98 ±

0.18

3.54 ±

0.16

29 n-C₄H₉ Phenyl
1.56 ±

0.08

1.23 ±

0.06

2.54 ±

0.12

3.12 ±

0.15

2.87 ±

0.14

30 n-C₅H₁₁ Phenyl
1.23 ±

0.06

0.98 ±

0.05

1.98 ±

0.09

2.54 ±

0.12

2.11 ±

0.10

31 n-C₆H₁₃ Phenyl
0.98 ±

0.05

0.76 ±

0.04

1.56 ±

0.08

1.98 ±

0.09

1.87 ±

0.09
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32 n-C₇H₁₅ Phenyl
0.76 ±

0.04

0.54 ±

0.03

1.23 ±

0.06

1.56 ±

0.08

1.23 ±

0.06

33 n-C₈H₁₇ 2-pyridyl
0.004 ±

0.001

0.003 ±

0.001

0.008 ±

0.001

0.015 ±

0.001

0.011 ±

0.001

34 n-C₈H₁₇ 2-pyridyl
0.557 ±

0.03

0.026 ±

0.001

0.148 ±

0.01

3.99 ±

0.19

0.844 ±

0.04

35 n-C₉H₁₉ 2-pyridyl
0.003 ±

0.001

0.002 ±

0.001

0.006 ±

0.001

0.011 ±

0.001

0.008 ±

0.001

36 n-C₁₀H₂₁ 2-pyridyl
0.002 ±

0.001

0.001 ±

0.001

0.004 ±

0.001

0.008 ±

0.001

0.006 ±

0.001

Table 3: Selectivity of Compound 34 Against Normal
Human Cell Lines

Cell Line Tissue of Origin IC₅₀ (μM)

Het-1A Esophageal Epithelial >5

L02 Liver >20

GES-1 Gastric Epithelial 1.57 ± 0.08

Structure-Activity Relationship (SAR) Analysis
The antiproliferative activities of the synthesized[1][2][3]triazolo[4,5-d]pyrimidine-hydrazone

derivatives reveal several key SAR trends:

Effect of the R¹ Substituent: The length of the alkyl chain at the R¹ position significantly

influences the anticancer activity. A progressive increase in the chain length from methyl

(CH₃) to decyl (n-C₁₀H₂₁) generally leads to a marked enhancement in potency against all

tested cancer cell lines.

Effect of the R² Substituent: The nature of the aromatic ring at the R² position also plays a

crucial role. Compounds bearing a pyridyl ring consistently exhibit superior activity compared

to those with a phenyl ring.
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Positional Isomerism of the Pyridyl Group: Among the pyridyl-containing analogs, the

position of the nitrogen atom influences the activity. The 2-pyridyl and 4-pyridyl derivatives

generally show comparable or slightly better activity than the 3-pyridyl isomers.

Optimal Combination: Compound 34, with an n-octyl (n-C₈H₁₇) chain at R¹ and a 2-pyridyl

group at R², demonstrates the most potent and selective activity against the PC3 prostate

cancer cell line, with an IC50 value of 26 nM.[1] This suggests an optimal lipophilicity and

specific interactions with the biological target in PC3 cells.

Experimental Protocols
General Synthesis of[1][2][3]triazolo[4,5-d]pyrimidine-
hydrazone Derivatives
The synthesis of the target compounds was accomplished through a multi-step process. The

key intermediate, 7-chloro-3-(2,4-dichlorobenzyl)-[1][2][3]triazolo[4,5-d]pyrimidine, was

prepared from commercially available starting materials. This intermediate was then reacted

with hydrazine hydrate to yield the corresponding hydrazinyl derivative. Finally, condensation of

the hydrazinyl intermediate with various aromatic aldehydes afforded the desired[1][2]

[3]triazolo[4,5-d]pyrimidine-hydrazone analogs.

DOT Script for Synthesis Workflow:
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Starting Materials

7-chloro-3-(2,4-dichlorobenzyl)-
[1,2,3]triazolo[4,5-d]pyrimidine

Multi-step synthesis

Hydrazinyl derivative

Hydrazine hydrate

[1,2,3]triazolo[4,5-d]pyrimidine-hydrazone analogs

Aromatic aldehydes

Click to download full resolution via product page

Caption: Synthetic route for[1][2][3]triazolo[4,5-d]pyrimidine-hydrazone analogs.

In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was evaluated using the 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well

and incubated for 24 hours.

Compound Treatment: The cells were then treated with various concentrations of the test

compounds and incubated for an additional 72 hours.

MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was

added to each well, and the plates were incubated for 4 hours.

Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide

(DMSO) was added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance was measured at 490 nm using a microplate

reader. The IC50 values were calculated from the dose-response curves.

Colony Formation Assay
Cell Seeding: PC3 cells were seeded in 6-well plates at a density of 500 cells/well.

Compound Treatment: The cells were treated with different concentrations of compound 34

and incubated for 7 days, with the medium and compound being replaced every 3 days.

Colony Staining: After 7 days, the colonies were fixed with 4% paraformaldehyde and

stained with 0.1% crystal violet.

Colony Counting: The number of colonies containing more than 50 cells was counted.

Measurement of Cellular Reactive Oxygen Species
(ROS)

Cell Seeding and Treatment: PC3 cells were seeded in 6-well plates and treated with various

concentrations of compound 34 for 24 hours.

DCFH-DA Staining: The cells were then incubated with 10 μM 2',7'-dichlorofluorescin

diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

Fluorescence Measurement: After washing with PBS, the fluorescence intensity was

measured using a fluorescence microscope or a flow cytometer with excitation at 488 nm

and emission at 525 nm.

Western Blot Analysis
Cell Lysis: PC3 cells were treated with compound 34 for 48 hours, and then the cells were

lysed in RIPA buffer.

Protein Quantification: The protein concentration in the lysates was determined using a BCA

protein assay kit.

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene
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difluoride (PVDF) membrane.

Immunoblotting: The membranes were blocked and then incubated with primary antibodies

against EGFR, p-EGFR, Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, cleaved caspase-3, and β-

actin, followed by incubation with HRP-conjugated secondary antibodies.

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL)

detection system.

Mechanism of Action of "Anticancer Agent 69"
(Compound 34)
Further investigations into the mechanism of action of compound 34 in PC3 cells revealed a

multi-faceted approach to inducing cancer cell death.

Induction of Reactive Oxygen Species (ROS)
Treatment of PC3 cells with compound 34 led to a significant, dose-dependent increase in the

intracellular levels of ROS. This elevation of oxidative stress is a key event in triggering the

subsequent apoptotic cascade.

Downregulation of the EGFR Signaling Pathway
Compound 34 was found to effectively suppress the expression of the epidermal growth factor

receptor (EGFR) and inhibit the phosphorylation of its downstream signaling molecules,

including Akt and ERK.[1] The EGFR pathway is a critical regulator of cell proliferation, survival,

and differentiation, and its inhibition contributes significantly to the anticancer effect of

compound 34.

DOT Script for EGFR Signaling Pathway Inhibition:
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Caption: Inhibition of the EGFR signaling pathway by Anticancer agent 69.
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Induction of Apoptosis
The accumulation of ROS and the inhibition of the EGFR pathway culminate in the induction of

apoptosis. Western blot analysis showed that compound 34 treatment resulted in the

upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, and the downregulation

of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic

apoptotic pathway.

DOT Script for Apoptosis Induction:
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Caption: Induction of apoptosis by Anticancer agent 69.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b12417424?utm_src=pdf-body-img
https://www.benchchem.com/product/b12417424?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12417424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


"Anticancer agent 69" (compound 34) and its analogs represent a promising class of[1][2]

[3]triazolo[4,5-d]pyrimidine-based anticancer agents. The detailed SAR analysis has provided

valuable insights for the rational design of more potent and selective inhibitors. The mechanism

of action of compound 34, involving the induction of ROS, downregulation of the EGFR

signaling pathway, and subsequent induction of apoptosis, highlights its potential as a multi-

targeting therapeutic agent for prostate cancer and potentially other malignancies. Further in

vivo studies are warranted to fully elucidate the therapeutic potential of this promising

compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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